molecular formula C5H10N2O B1343361 2-(Cyclopropylamino)acetamide CAS No. 1016674-92-2

2-(Cyclopropylamino)acetamide

Cat. No.: B1343361
CAS No.: 1016674-92-2
M. Wt: 114.15 g/mol
InChI Key: PCVOBSZOJJBJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)acetamide (CAS 1016674-92-2) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It serves as a versatile chemical intermediate in pharmaceutical research and development, particularly in the synthesis of more complex molecules. Compounds featuring the cyclopropylamino moiety, such as this one, are of significant research interest in medicinal chemistry. For instance, derivatives of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine have been investigated as potent and selective inhibitors of Casein Kinase 2α (CSNK2A), a kinase target with potential applications in host-directed therapies against viral infections like SARS-CoV-2 . The structural features of the cyclopropylamine group often contribute to a molecule's metabolic stability and its ability to form key hydrogen bonds in biological systems. As a building block, this compound is valuable for creating novel chemical probes and potential therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVOBSZOJJBJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016674-92-2
Record name 2-(cyclopropylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopropylamino)acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its SMILES string, and outlines a robust synthetic pathway. Furthermore, it delves into the compound's physicochemical properties and explores its potential therapeutic applications, drawing parallels with structurally related compounds and highlighting the significance of the cyclopropyl motif in modern drug design. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecules.

Chemical Identity and Structure

This compound is a secondary amine and an acetamide derivative featuring a cyclopropyl group. The presence of the strained three-membered ring and the amide functionality imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold for further chemical exploration.

SMILES String: C1CC1NCC(=O)N[1]

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the two-dimensional chemical structure.

Molecular Formula: C₅H₁₀N₂O[1]

Molecular Weight: 114.15 g/mol

IUPAC Name: this compound

The structural features of this compound, particularly the cyclopropyl ring, are of significant interest in drug development. The cyclopropyl group can act as a bioisostere for other functionalities, enhance metabolic stability, and improve binding affinity to biological targets.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. A plausible and commonly employed method involves the reaction of a halo-acetamide with cyclopropylamine. This approach is straightforward and utilizes readily available starting materials.

Proposed Synthetic Pathway: Nucleophilic Substitution

The primary synthetic route involves the reaction of 2-chloroacetamide with cyclopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom in 2-chloroacetamide. This results in the displacement of the chloride ion and the formation of the desired N-substituted acetamide.

Synthesis_of_this compound reagent1 2-Chloroacetamide reaction + reagent1->reaction reagent2 Cyclopropylamine reagent2->reaction product This compound byproduct HCl reaction_arrow Nucleophilic Substitution reaction->reaction_arrow reaction_arrow->product reaction_arrow->byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted acetamides. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 2-Chloroacetamide

  • Cyclopropylamine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide (1 equivalent) in an anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add cyclopropylamine (1.1-1.5 equivalents) and a suitable base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the salt of the base) has formed, it is removed by filtration. The filtrate is then washed sequentially with deionized water and brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid product can also be determined and compared to literature values if available.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
XLogP3-0.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass114.07931388 g/mol
Monoisotopic Mass114.07931388 g/mol
Topological Polar Surface Area46.2 Ų
Heavy Atom Count8
Formal Charge0
Complexity91.8

Data sourced from PubChem.

Spectroscopic Characterization (Anticipated Data)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.2-1.0 ppm), the methylene protons adjacent to the nitrogen (a singlet or triplet), the NH proton of the amine (a broad singlet), and the NH₂ protons of the amide (a broad singlet).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two distinct carbons of the cyclopropyl ring, the methylene carbon, and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl group into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also increase the potency of a compound by providing a rigid scaffold that can favorably interact with the binding pocket of a biological target.

Acetamide derivatives themselves have a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The combination of the acetamide core with a cyclopropyl substituent in this compound suggests several potential avenues for therapeutic applications.

Rationale for Biological Screening

Based on the structural features of this compound, it would be a valuable candidate for screening in various biological assays, including:

  • Antimicrobial Assays: Given the known antimicrobial activity of some acetamide derivatives, this compound could be tested against a panel of bacterial and fungal strains.

  • Central Nervous System (CNS) Assays: The small size and potential for blood-brain barrier penetration make it a candidate for assays related to neurological disorders.

  • Enzyme Inhibition Assays: The amide and secondary amine functionalities can participate in hydrogen bonding interactions with enzyme active sites, suggesting its potential as an enzyme inhibitor.

Applications cluster_properties Structural Features cluster_applications Potential Applications main_compound This compound Cyclopropyl Group Cyclopropyl Group main_compound->Cyclopropyl Group Acetamide Core Acetamide Core main_compound->Acetamide Core Antimicrobial Antimicrobial Cyclopropyl Group->Antimicrobial Enhances Potency & Stability CNS Activity CNS Activity Cyclopropyl Group->CNS Activity Improves BBB Penetration Acetamide Core->Antimicrobial Known Activity Enzyme Inhibition Enzyme Inhibition Acetamide Core->Enzyme Inhibition H-Bonding Potential

Caption: Rationale for the potential applications of this compound.

Conclusion

This compound is a small molecule with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the desirable properties imparted by the cyclopropyl and acetamide moieties make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. Future work should focus on obtaining experimental validation of the proposed synthetic protocol and detailed spectroscopic characterization, as well as a comprehensive biological screening to uncover its full therapeutic potential.

References

  • PubChem. Compound Summary for CID 135565833, this compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C5H10N2O). [Link]

  • PubChem. Compound Summary for CID 135565833, this compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Cyclopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(Cyclopropylamino)acetamide. In the dynamic landscape of pharmaceutical development, a thorough understanding of a molecule's physical properties is paramount, as these attributes fundamentally influence its behavior, from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound is not yet publicly available, this document serves as a proactive guide for researchers. It outlines the predicted properties based on its chemical structure, provides context through comparison with analogous compounds, and details the rigorous experimental protocols required for its full characterization. This paper is designed to be a self-validating system, explaining not just the 'how' but the critical 'why' behind each methodological choice, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. A significant portion of late-stage failures can be attributed to suboptimal physicochemical properties. Early, accurate, and comprehensive characterization of a molecule like this compound is therefore not merely a data-gathering exercise; it is a critical risk mitigation strategy. Properties such as solubility, pKa, and crystal structure directly impact oral bioavailability, formulation stability, and manufacturing scalability.

This compound, with its combination of a rigid cyclopropyl ring, a flexible amino-acetamide chain, and multiple hydrogen bond donors and acceptors, presents an interesting profile. The cyclopropyl group is a common motif in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability.[1] The amino-acetamide moiety suggests potential for good water solubility. This guide will systematically explore the key physical properties of this molecule.

Core Molecular Attributes of this compound

A foundational understanding begins with the basic molecular properties. While awaiting experimental verification, computational predictions and structural analysis provide initial, valuable insights.

PropertyPredicted/Calculated ValueSource
Molecular Formula C₅H₁₀N₂O[2]
Molecular Weight 114.15 g/mol Calculated
Monoisotopic Mass 114.079315 Da[2]
Predicted XlogP -0.7[2]

The negative XlogP value suggests that this compound is likely to be a hydrophilic compound with a preference for aqueous environments over lipid bilayers.[2] This is a promising initial indicator for potential aqueous solubility, a desirable trait for many drug delivery routes.

Experimental Workflow for Comprehensive Physicochemical Characterization

The following workflow outlines the logical progression for characterizing an NCE like this compound. The process is designed to be iterative, where findings from one experiment can inform the conditions and interpretation of subsequent tests.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced Characterization Synthesis & Purification Synthesis & Purification Structural_Verification Structural Verification (NMR, MS, IR) Synthesis & Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Verification->Purity_Assessment Melting_Point Melting Point & DSC Purity_Assessment->Melting_Point Solubility_Profile Aqueous & Solvent Solubility Purity_Assessment->Solubility_Profile pKa_Determination pKa Determination (Potentiometric, UV-Vis) Purity_Assessment->pKa_Determination Crystal_Form Solid-State Analysis (XRPD, Microscopy) Melting_Point->Crystal_Form Hygroscopicity Hygroscopicity (DVS) Solubility_Profile->Hygroscopicity Chemical_Stability Forced Degradation (pH, Light, Temp) pKa_Determination->Chemical_Stability

Caption: Experimental workflow for physicochemical characterization.

Detailed Methodologies and Expected Properties

This section delves into the specific experimental protocols and provides context by comparing with related known molecules.

Synthesis and Structural Verification

Synthesis: The synthesis of this compound would likely involve a nucleophilic substitution reaction. A common route would be the reaction of 2-chloroacetamide with cyclopropylamine.[3] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Verification:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 115.0866.[2] Other potential adducts include [M+Na]⁺ at m/z 137.0685.[2] High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be key in confirming the structure. Expected signals would include a multiplet for the cyclopropyl methine proton, multiplets for the cyclopropyl methylene protons, a singlet for the acetamide methylene protons, and broad signals for the exchangeable amine and amide protons.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the acetamide methylene carbon, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amide and secondary amine (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the cyclopropyl and methylene groups.[4]

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and lattice energy. For a crystalline solid, a sharp melting range is expected.

Comparative Analysis:

  • Acetamide: 79-81 °C[5][6]

  • N-cyclopropylacetamide: While no experimental value is readily available, its structural similarity to acetamide, with the addition of the cyclopropyl group, would likely result in a different melting point, influenced by changes in crystal packing and intermolecular forces.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event corresponding to fusion. The enthalpy of fusion (ΔHfus) can also be calculated, providing insight into the crystal lattice energy.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation options. Given its predicted hydrophilic nature (XlogP -0.7), this compound is expected to exhibit good aqueous solubility.[2]

Comparative Analysis:

  • Acetamide: Highly soluble in water (2000 g/L).[5]

  • N-cyclopropylacetamide: Described as soluble in polar solvents like water and alcohols.[7]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (pH 7.4)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

This protocol should be repeated at different pH values (e.g., pH 2.0, pH 6.8) to understand the impact of ionization on solubility.

pKa Determination

The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. This compound has two potential ionizable centers: the secondary amine and the amide. The secondary amine is basic, while the amide proton is generally considered non-ionizable under physiological conditions, though it can be deprotonated under strongly basic conditions.

Comparative Analysis:

  • Acetamide: The pKa of the amide proton is very high (around 15.1), indicating it is a very weak acid.[5]

  • Cyclopropylamine: The pKa of the conjugate acid is around 9.0, indicating the basicity of the amine.

The pKa of the secondary amine in this compound is expected to be in the range of 8-10.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol co-solvent system).

  • Titration: Titrate the solution with a standardized solution of HCl (to determine the basic pKa) or NaOH (for acidic pKa) using an automated titrator equipped with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially hazardous substance. General safety precautions for related acetamides should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.[8]

  • Toxicity: Acetamide itself is suspected of causing cancer (GHS category 2).[8][10] Therefore, extreme caution should be exercised with this compound to minimize exposure until its toxicological profile is established.

Conclusion

The physicochemical properties of this compound are pivotal to its potential development as a therapeutic agent. This guide has established a comprehensive framework for its characterization, grounded in scientific principles and established methodologies. By systematically determining its core physical properties—from molecular structure and purity to solubility and pKa—researchers can build a robust data package. This foundational knowledge is indispensable for making informed decisions in subsequent stages of drug development, including formulation design, preclinical studies, and ultimately, advancing a promising molecule towards clinical application. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate high-quality data but also to fully understand its implications for their research and development goals.

References

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link].

  • Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). N-cyclopropylacetamide. PubChem Compound Database. Retrieved from [Link].

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-[1-(Methylaminomethyl)cyclopropyl]acetamide. PubChem Compound Database. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link].

  • PubChemLite. (n.d.). This compound (C5H10N2O). Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link].

  • PubMed. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link].

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link].

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].

  • Advent Chembio. (n.d.). Buy Acetamide - High Purity Lab Chemical Online. Retrieved from [Link].

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link].

  • Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. PubChem Compound Database. Retrieved from [Link].

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link].

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

  • Sciencemadness Wiki. (2020). Acetamide. Retrieved from [Link].

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link].

  • YouTube. (2022). How to find structure of a compound using NMR values & IR values||Spectroscopy||Chemakhilam. Retrieved from [Link].

Sources

Methodological & Application

Synthesis of 2-(Cyclopropylamino)acetamide from chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-S024

Title: Synthesis of 2-(Cyclopropylamino)acetamide from Chloroacetamide: A Detailed Protocol for N-Alkylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of this compound via the nucleophilic substitution of chloroacetamide with cyclopropylamine. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and a troubleshooting guide. This N-alkylation procedure offers a direct and efficient route to a key structural motif found in various biologically active compounds.

Introduction and Significance

Cyclopropylamines are privileged structural motifs prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The unique conformational and electronic properties of the cyclopropyl group often impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This compound is a valuable building block in medicinal chemistry, serving as a precursor for more complex molecular architectures.

The synthesis described herein is a classical nucleophilic substitution (SN2) reaction, providing a straightforward and scalable method for the preparation of this compound from commercially available starting materials: chloroacetamide and cyclopropylamine.[2] This application note serves as a practical guide for researchers, offering insights into reaction optimization, purification, and characterization.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the N-alkylation of a primary amine (cyclopropylamine) with an alkyl halide (chloroacetamide).

  • Nucleophilic Attack: Cyclopropylamine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine in chloroacetamide.

  • Transition State and Inversion: The reaction proceeds through a backside attack, leading to the formation of a trigonal bipyramidal transition state.

  • Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated form of the product.

  • Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. If a base is not present, the HCl will protonate the starting cyclopropylamine, rendering it non-nucleophilic and halting the reaction. In this protocol, an excess of cyclopropylamine serves as both the nucleophile and the base. Alternatively, an inorganic base like potassium carbonate could be used.[3]

The overall reaction is as follows:

Cl-CH₂CONH₂ + 2 C₃H₅NH₂ → C₃H₅NH-CH₂CONH₂ + C₃H₅NH₃⁺Cl⁻

(Chloroacetamide + Cyclopropylamine → this compound + Cyclopropylammonium chloride)

While chloroacetamide is a common alkylating agent, it is less reactive than iodoacetamide but offers greater specificity, reducing off-target alkylation.[4][5]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesEquivalents
Chloroacetamide79-07-293.515.00 g0.0531.0
Cyclopropylamine765-30-057.096.70 mL (5.55 g)0.0971.8
Acetonitrile (ACN)75-05-841.0550 mL--
Ethyl Acetate141-78-688.11As needed--
Hexanes110-54-386.18As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Glass funnel and filter paper

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add chloroacetamide (5.00 g, 0.053 mol) and acetonitrile (50 mL). Stir the mixture until the solid is fully dissolved.

  • Amine Addition: Carefully add cyclopropylamine (6.70 mL, 0.097 mol) to the stirred solution at room temperature. The addition is exothermic; add slowly if necessary to control the temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane/methanol eluent system). The disappearance of the chloroacetamide spot indicates reaction completion.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white precipitate (cyclopropylammonium chloride) will form.

Work-up and Purification
  • Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the cyclopropylammonium chloride precipitate. Wash the precipitate with a small amount of cold acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product does not readily dissolve, add a small amount of methanol. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve Chloroacetamide in Acetonitrile Amine Add Cyclopropylamine Reagents->Amine Reflux Heat to Reflux (4-6 hours) Amine->Reflux TLC Monitor by TLC Reflux->TLC Filter Filter Precipitate TLC->Filter Reaction Complete Evaporate Solvent Evaporation Filter->Evaporate Recrystallize Recrystallize from EtOAc/Hexanes Evaporate->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize Product (NMR, MS, IR, MP) Dry->Characterize

Sources

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(Cyclopropylamino)acetamide in Parallel Synthesis for Accelerated Drug Discovery

In the landscape of modern drug discovery, the cyclopropyl group stands out as a "privileged" structural motif. Its inclusion in a molecule imparts a unique combination of properties highly sought after by medicinal chemists. The three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its target.[1] Furthermore, the cyclopropyl group is known for its ability to improve metabolic stability by blocking sites of oxidative metabolism, a critical factor in optimizing a drug candidate's pharmacokinetic profile.[1] This moiety is a key pharmacophore in numerous therapeutic agents, including mechanism-based inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are significant targets in oncology and neurology.[1][2]

This compound is a bifunctional building block designed to strategically introduce this valuable cyclopropylamine scaffold into compound libraries. Possessing both a reactive secondary amine and a primary amide, it serves as a versatile anchor point for diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in parallel synthesis campaigns to rapidly generate novel chemical entities.

Physicochemical and Handling Properties

A thorough understanding of a building block's properties is foundational to its successful application. The data below has been compiled for this compound and its parent compounds to guide experimental design.

PropertyValueSource/Comment
Molecular Formula C₅H₁₀N₂O-
Molecular Weight 114.15 g/mol -
Appearance Typically a colorless to pale yellow solid or oil.Based on similar acetamides.[3]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, CH₂Cl₂).Inferred from amide and amine functionality.[3]
Reactivity The secondary amine is nucleophilic; the amide is generally stable but can be hydrolyzed under harsh conditions.-
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Hygroscopic.Amine compounds are susceptible to oxidation and moisture.

Core Applications in Parallel Synthesis

The true power of this compound is realized in its application to high-throughput and parallel synthesis formats.[4][5] Its structure is ideally suited for two of the most robust and widely used reaction classes in library generation: Amide Bond Formation and the Ugi Four-Component Reaction.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The secondary amine of this compound provides a reliable nucleophile for coupling with a diverse array of carboxylic acids. This reaction is one of the most prevalent transformations in the pharmaceutical industry, allowing for the systematic exploration of the "R-group" space around a core scaffold.[6]

The selection of a coupling reagent is critical for ensuring high yields, minimizing side reactions, and simplifying purification. While classic carbodiimides like DCC are effective, their urea byproducts can be difficult to remove, especially in a parallel format.[6][7] Modern uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred.

Why HATU?

  • High Reactivity: Efficiently activates a wide range of carboxylic acids, including sterically hindered and electron-deficient ones.

  • Reduced Racemization: Crucial when coupling chiral carboxylic acids.[7]

  • Soluble Byproducts: The byproducts are typically soluble in common organic solvents and can be easily removed by a simple aqueous workup, a major advantage for parallel processing.[6]

The choice of a non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine), is also deliberate. It acts as a proton scavenger to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

G cluster_prep Plate Preparation cluster_reaction Automated Synthesis cluster_workup Workup & Analysis plate_acid Dispense diverse carboxylic acids into 96-well plate (Plate A) add_reagents Add HATU/DIEA solution to Plate A plate_acid->add_reagents plate_bblock Dispense 2-(CPA) stock solution into 96-well plate (Plate B) transfer Transfer activated acid from Plate A to Plate B plate_bblock->transfer react Incubate at RT (e.g., 12-18h) transfer->react workup Parallel Quench & Liquid-Liquid Extraction react->workup evap Solvent Evaporation workup->evap analysis LC-MS analysis of crude product plate evap->analysis purify Purification (as needed) analysis->purify final_plate Final Compound Library purify->final_plate

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Carboxylic Acid Plate (Plate A): Prepare 0.1 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF. Dispense 100 µL (10 µmol, 1.0 equiv) of each unique acid into the wells of a 96-well plate.

    • Building Block Solution: Prepare a 0.12 M solution of this compound (12 µmol, 1.2 equiv) in anhydrous DMF.

    • Activation Solution: Prepare a stock solution containing HATU (0.11 M, 1.1 equiv) and DIEA (0.2 M, 2.0 equiv) in anhydrous DMF. Note: Prepare this solution fresh before use.

  • Reaction Execution (Preferably on a robotic liquid handler):

    • To the Carboxylic Acid Plate (Plate A), add 100 µL of the Activation Solution to each well.

    • Allow the acids to pre-activate for 15-20 minutes at room temperature.

    • Add 100 µL of the this compound solution to each well of Plate A.

    • Seal the plate and allow it to shake at room temperature for 16-24 hours.

  • Workup and Isolation:

    • Quench the reactions by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing vigorously, and allowing the layers to separate.

    • Carefully transfer the organic (top) layer to a new 96-well plate. Repeat the extraction once more.

    • Combine the organic extracts and concentrate to dryness using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the dried residues in a suitable solvent (e.g., DMSO or MeOH).

    • Analyze purity and confirm product identity for each well using LC-MS.

Ugi Four-Component Reaction (U-4CR): Maximizing Molecular Diversity

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of complex α-aminoacyl amides from four simple inputs in a single step.[8] this compound is an excellent amine component for the U-4CR, allowing for the rapid generation of highly decorated peptide mimetics.

The U-4CR proceeds through a remarkable sequence of reactions.[8]

  • Iminium Formation: The amine (this compound) and a carbonyl compound (an aldehyde or ketone) condense to form an iminium ion.

  • Nucleophilic Attack: The isocyanide, a unique carbon-based nucleophile, attacks the iminium ion.

  • Intermediate Capture: The resulting nitrilium ion intermediate is trapped by the carboxylate anion from the carboxylic acid component.

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product.

This one-pot reaction is exceptionally powerful for parallel synthesis because it combines four points of diversity (amine, carbonyl, isocyanide, carboxylic acid) to create a vast chemical space from a limited set of starting materials.[9][10]

// Reactants Amine [label="this compound\n(Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="R¹-CHO\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="R²-COOH\n(Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanide [label="R³-NC\n(Isocyanide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediates Imine [label="Formation of\nIminium Ion"]; Nitrilium [label="Nitrilium Ion\nIntermediate"]; Mumm [label="Mumm\nRearrangement"];

// Product Product [label="α-Acylamino Amide Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Flow {rank=same; Amine; Aldehyde} Amine -> Imine; Aldehyde -> Imine; {rank=same; Acid; Isocyanide} Isocyanide -> Nitrilium; Imine -> Nitrilium [label="+ Isocyanide"]; Acid -> Mumm [label="+ Carboxylate"]; Nitrilium -> Mumm; Mumm -> Product; } dotedit Caption: Simplified mechanism of the Ugi Four-Component Reaction.

This protocol is optimized for discovery libraries where speed and diversity are prioritized. Methanol is a common solvent as it facilitates imine formation.

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of the four components in methanol (MeOH):

      • Amine: this compound (1.0 equiv).

      • Aldehyde: A diverse set of aldehydes (1.0 equiv).

      • Carboxylic Acid: A diverse set of carboxylic acids (1.0 equiv).

      • Isocyanide: A diverse set of isocyanides (1.0 equiv). Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Reaction Execution (in a 96-well plate):

    • To each well, add 50 µL (10 µmol) of the this compound solution.

    • Add 50 µL (10 µmol) of the desired aldehyde solution.

    • Add 50 µL (10 µmol) of the desired carboxylic acid solution.

    • Finally, add 50 µL (10 µmol) of the desired isocyanide solution. The order of addition is important; the isocyanide is typically added last.

    • Seal the plate and shake at room temperature for 48-72 hours. The reaction progress can be monitored by LC-MS.

  • Workup and Isolation:

    • For many screening applications, the crude reaction mixture can be used directly after dilution.

    • If purification is required, simply concentrate the solvent in each well to dryness using a centrifugal evaporator. The residue can then be redissolved and purified by preparative HPLC.

Conclusion

This compound is a highly effective and versatile building block for parallel synthesis. Its dual functionality enables its use in robust, high-yielding reactions like amide couplings and Ugi multicomponent reactions. By incorporating the medicinally relevant cyclopropylamine motif, this reagent allows for the rapid and efficient generation of large, diverse, and high-quality compound libraries, significantly accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. (2024). Journal of Molecular Structure, 1301, 137335. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Zimmer, R., et al. (2004). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]

  • Acetamide Wholesalers & Distributors in India - IndiaMART. (n.d.). Retrieved January 26, 2026, from [Link]

  • Parallel Synthesis and Library Design. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (2020). Molecules, 25(3), 699. [Link]

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2015). Chemical Reviews, 115(3), 1110–1148. [Link]

  • Liquid-phase combinatorial synthesis - PMC - PubMed Central. (1996). Proceedings of the National Academy of Sciences, 93(24), 13555–13557. [Link]

  • Zinc Chloride Catalyzed Three-Component Ugi Reaction... | Request PDF - ResearchGate. (2012). Retrieved January 26, 2026, from [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (2011). Retrieved January 26, 2026, from [Link]

  • Acetamides - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines... - PMC - NIH. (2014). Tetrahedron Letters, 55(41), 5642–5645. [Link]

  • Amide coupling reaction in medicinal chemistry - HepatoChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents. (n.d.).
  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Introduction | Parallel Synthesis | Chemistry - Asynt. (2022). Retrieved January 26, 2026, from [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]

  • Parallel Synthesis & High-Throughput Experimentation - SpiroChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase... - MDPI. (2022). Molecules, 27(19), 6649. [Link]

  • WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents. (n.d.).
  • Acetamide - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (2020). International Research Journals, 3(12). [Link]

  • Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9) - Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines... - ResearchGate. (2001). Journal of Combinatorial Chemistry, 3(4), 346-353. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency... - International Journal of Pharmaceutical Sciences Review and Research. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-151. [Link]

  • Acetamide Manufacturers, CH3CONH2 Suppliers and Exporters - Tradeindia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acetamide - BYJU'S. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2020). Organic Letters, 22(15), 5895–5899. [Link]

Sources

Application Notes and Protocols: 2-(Cyclopropylamino)acetamide as a Novel Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that covalently connects these two elements. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][] This document provides a detailed exploration of a novel linker, 2-(cyclopropylamino)acetamide, for application in PROTAC design. We will delve into the rationale for its use, drawing upon the established benefits of cyclopropyl moieties in medicinal chemistry, and provide detailed, actionable protocols for its synthesis, incorporation into a PROTAC, and subsequent characterization.

The Rationale for a this compound Linker in PROTAC Design

The choice of a linker in PROTAC design is a pivotal decision that can profoundly impact the therapeutic potential of the resulting molecule.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more rigid and conformationally constrained linkers.[4] The this compound linker is proposed here as a novel, small, and semi-rigid linker with the potential to offer several advantages in PROTAC development.

The Physicochemical Advantages of the Cyclopropyl Group

The cyclopropyl group is a "versatile player" in drug design, frequently appearing in preclinical and clinical drug molecules for its ability to address multiple challenges in drug discovery.[5][6] Its incorporation into a PROTAC linker is hypothesized to confer several benefits:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] This can lead to an increased half-life and improved pharmacokinetic profile of the PROTAC.

  • Conformational Rigidity: The three-membered ring of cyclopropane imparts a significant degree of conformational constraint.[5][6] In a PROTAC linker, this rigidity can help to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to the POI and E3 ligase and favoring the formation of a stable ternary complex.[4]

  • Improved Cell Permeability: The cyclopropyl group can enhance the lipophilicity of a molecule, which can contribute to improved cell membrane permeability.[5] This is a critical factor for PROTACs, which are often large molecules with challenging cell penetration properties.

  • Enhanced Potency: The unique electronic properties and conformational effects of the cyclopropyl ring can lead to enhanced binding affinity and potency.[5][6]

The Role of the Acetamide Moiety

The acetamide group within the linker provides a key functional handle for conjugation and can influence the overall properties of the PROTAC:

  • Synthetic Tractability: The amide bond is a robust and well-characterized functional group in organic synthesis, allowing for straightforward and versatile conjugation to both the POI ligand and the E3 ligase ligand.[9]

  • Hydrogen Bonding Capacity: The amide group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that can influence the conformation of the PROTAC and its permeability.[10][11] It can also participate in intermolecular interactions within the ternary complex, contributing to its stability.

  • Modulation of Physicochemical Properties: The amide group can influence the polarity and solubility of the PROTAC molecule. While amides can sometimes decrease permeability compared to esters, their stability to hydrolysis is generally higher.[10][12]

Proposed Advantages of the Combined this compound Linker

By combining the cyclopropyl and acetamide moieties, the this compound linker offers a unique balance of properties:

  • Controlled Rigidity and Flexibility: The cyclopropyl group provides a rigid anchor, while the acetamide bond and the single bond between the nitrogen and the carbonyl group allow for some rotational freedom, creating a "semi-rigid" linker. This balance can be crucial for achieving the optimal orientation of the two ligands for ternary complex formation.

  • Compact Size: As a relatively small linker, it can be advantageous in cases where a shorter distance between the POI and E3 ligase is required for productive ubiquitination.

  • Novel Chemical Space: The use of this linker introduces novel chemical diversity into PROTAC design, potentially leading to the discovery of degraders with unique properties and improved efficacy.

Synthesis of the this compound Linker and its Precursors

The synthesis of the this compound linker can be approached through several reliable synthetic routes. The following protocols are based on established chemical transformations.

Synthesis of N-functionalized this compound

A key intermediate for incorporating the linker into a PROTAC is a derivative of this compound with a functional group for attachment to one of the ligands. A common strategy is to use a protecting group on the nitrogen of cyclopropylamine, which can be removed later in the synthesis.

Protocol 2.1.1: Synthesis of tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate

This protocol describes the synthesis of a Boc-protected version of the linker, which can be deprotected to reveal a primary amine for subsequent coupling reactions.

Materials:

  • Boc-glycine

  • Cyclopropylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-glycine (1.0 eq) in DCM.

  • Add cyclopropylamine (1.2 eq) and DIPEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM or HATU (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC).

  • Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Chloro-N-cyclopropylacetamide

An alternative precursor for the linker is 2-chloro-N-cyclopropylacetamide, which can be used to alkylate a nucleophilic handle on one of the PROTAC ligands.

Protocol 2.2.1: Synthesis of 2-Chloro-N-cyclopropylacetamide

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride[13][14]

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve cyclopropylamine (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-chloro-N-cyclopropylacetamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of the this compound Linker into a PROTAC

The modular nature of PROTAC synthesis allows for the sequential conjugation of the linker to the POI ligand and the E3 ligase ligand.[9] The following are generalized protocols for incorporating the this compound linker.

Amide Bond Formation Strategy

This is a common and robust method for PROTAC assembly.

Protocol 3.1.1: Coupling of a Carboxylic Acid-Functionalized Ligand to the Deprotected Linker

Materials:

  • tert-butyl (2-(cyclopropylamino)-2-oxoethyl)carbamate (from Protocol 2.1.1)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Carboxylic acid-functionalized ligand (POI or E3 ligase ligand)

  • HATU or other peptide coupling reagent

  • DIPEA

  • Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected linker in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the amine salt.

  • Amide Coupling: Dissolve the carboxylic acid-functionalized ligand (1.0 eq), the deprotected linker amine salt (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by preparative HPLC or column chromatography.

Alkylation Strategy

This strategy is useful when one of the ligands has a suitable nucleophilic handle (e.g., an amine or a phenol).

Protocol 3.2.1: Alkylation of a Ligand with 2-Chloro-N-cyclopropylacetamide

Materials:

  • 2-Chloro-N-cyclopropylacetamide (from Protocol 2.2.1)

  • Ligand with a nucleophilic handle (e.g., amine, phenol)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • DMF or acetonitrile

Procedure:

  • Dissolve the nucleophilic ligand (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in DMF.

  • Add 2-chloro-N-cyclopropylacetamide (1.2 eq) to the mixture.

  • Heat the reaction to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by chromatography.

Experimental Workflows and Characterization

The successful synthesis of a PROTAC requires rigorous characterization to confirm its identity, purity, and biological activity.

PROTAC Synthesis and Purification Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_characterization Characterization Linker_Synth Linker Synthesis (Protocol 2.1.1 or 2.2.1) Ligand1_Linker Couple Ligand 1 to Linker (Protocol 3.1.1 or 3.2.1) Linker_Synth->Ligand1_Linker Ligand2_Couple Couple Ligand 2 Ligand1_Linker->Ligand2_Couple Purification Purification (HPLC/Chromatography) Ligand2_Couple->Purification Structural Structural Verification (NMR, MS) Purification->Structural Purity Purity Analysis (HPLC) Structural->Purity Biological Biological Evaluation Purity->Biological

Figure 1: General workflow for the synthesis, purification, and characterization of a PROTAC incorporating the this compound linker.
Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environments. The characteristic signals for the cyclopropyl protons (typically in the 0.5-1.0 ppm region) and the amide protons should be identifiable.

  • ¹³C NMR: To verify the carbon framework of the final PROTAC molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized PROTAC, which provides strong evidence for its elemental composition.[15][16]

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

  • Analytical HPLC should be performed to determine the purity of the final PROTAC compound. A purity of >95% is generally required for biological assays.

Biological Evaluation

Once the PROTAC has been synthesized and characterized, its biological activity needs to be assessed.

Table 1: Key Biological Assays for PROTAC Evaluation

AssayPurposeTypical Method(s)
Target Protein Binding To confirm that the PROTAC binds to the intended POI.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
E3 Ligase Binding To confirm that the PROTAC binds to the recruited E3 ligase.ITC, SPR
Ternary Complex Formation To demonstrate that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.Native Mass Spectrometry, Fluorescence Polarization (FP), TR-FRET
Protein Degradation To quantify the degradation of the target protein in cells.Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics
Cell Viability/Function To assess the downstream functional consequences of target protein degradation.Cell proliferation assays (e.g., MTS, CellTiter-Glo), reporter gene assays

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound Linker) Proteasome 26S Proteasome POI->Proteasome E3 E3 Ubiquitin Ligase E3->POI Ub Ubiquitin

Figure 2: Mechanism of action of a PROTAC. The this compound linker facilitates the formation of the ternary complex, leading to ubiquitination and degradation of the POI.

Conclusion and Future Perspectives

The this compound linker represents a novel and promising scaffold for the design of next-generation PROTACs. Its unique combination of a metabolically stable and conformationally constrained cyclopropyl group with a synthetically versatile acetamide moiety offers a compelling rationale for its exploration. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to synthesize, incorporate, and evaluate PROTACs containing this innovative linker. Further studies are warranted to fully elucidate the structure-activity relationships of this linker class and to realize its full potential in the development of potent and selective protein degraders for a wide range of therapeutic targets.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • PubMed. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. Retrieved from [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • National Center for Biotechnology Information. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • PubMed. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, December 9). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Viability of Cells Treated with 2-(Cyclopropylamino)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of 2-(Cyclopropylamino)acetamide Derivatives

The this compound scaffold represents a promising chemical moiety in modern drug discovery. Derivatives from this class are being investigated for a range of therapeutic applications, potentially exhibiting anti-inflammatory, antioxidant, and anti-proliferative activities.[1] The cyclopropyl group, in particular, is a fascinating functional group that can impart unique pharmacological properties, including metabolic stability and conformational rigidity.[2] Moreover, the cyclopropylamine moiety is present in compounds known to interact with cellular targets through mechanisms such as bioreductive activation or covalent modification, which can lead to cytotoxic effects.[3][4]

Given the diverse potential mechanisms of action, a comprehensive understanding of how these derivatives affect cell health is paramount for any drug development program. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays to characterize the cellular effects of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach

We recommend a primary screening assay to determine the initial cytotoxic potential, followed by secondary, orthogonal assays to confirm the results and provide deeper mechanistic insights.

Key Considerations for Assay Selection:

  • Mechanism of Action: As the precise mechanism of this compound derivatives may be unknown, it is crucial to employ assays that measure different aspects of cell health.

  • Compound Interference: The chemical properties of the derivatives could potentially interfere with certain assay chemistries. For example, compounds with inherent reducing or oxidizing properties could interfere with tetrazolium-based assays.

  • Cell Type: The choice of cell line should be relevant to the intended therapeutic area. Different cell lines may exhibit varying sensitivities to the compounds.

  • Throughput Needs: The chosen assays should be amenable to the required throughput, from low-throughput mechanistic studies to high-throughput screening (HTS) campaigns.

Recommended Assay Panel

Assay Type Principle Measures Advantages Disadvantages
Primary Screen
MTT/MTS Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Mitochondrial metabolic activity.Well-established, cost-effective, and suitable for high-throughput screening.Susceptible to interference from reducing/oxidizing compounds and changes in cellular metabolism that are not linked to viability.
Secondary/Orthogonal Assays
CellTiter-Glo® Luminescent Cell Viability Assay Measurement of ATP, an indicator of metabolically active cells, using a luciferase-based reaction.Intracellular ATP levels.High sensitivity, broad linear range, and less prone to compound interference than tetrazolium assays.Can be more expensive than colorimetric assays.
Trypan Blue Exclusion Assay Exclusion of the dye by viable cells with intact membranes. Dead cells with compromised membranes take up the dye and appear blue.Membrane integrity.Simple, inexpensive, and provides a direct measure of cell death.Low throughput, subjective, and may not be suitable for all cell types.
Real-Time Cytotoxicity Assay (e.g., CellTox™ Green) A fluorescent dye binds to DNA in cells with compromised membrane integrity, indicating cell death in real-time.Membrane integrity over time.Allows for kinetic analysis of cytotoxicity and multiplexing with other assays.Requires a fluorescence plate reader.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the effects of this compound derivatives on cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Preparation (Serial Dilutions) incubation Incubation with Derivatives (e.g., 24, 48, 72 hours) cell_culture->incubation compound_prep->incubation assay_addition Addition of Assay Reagent (MTT, CellTiter-Glo, etc.) incubation->assay_addition readout Signal Detection (Absorbance, Luminescence, Fluorescence) assay_addition->readout data_analysis Data Normalization & IC50 Calculation readout->data_analysis interpretation Interpretation & Mechanistic Hypothesis data_analysis->interpretation

Caption: General workflow for cell viability testing of this compound derivatives.

Biochemical Pathway of the MTT Assay

This diagram illustrates the principle of the MTT assay, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

MTT_Pathway MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) DMSO Solubilization (e.g., DMSO) Formazan->DMSO ViableCell->Formazan Reduction Spectrophotometer Absorbance Reading (~570 nm) DMSO->Spectrophotometer

Caption: Principle of the MTT cell viability assay.

Biochemical Pathway of the CellTiter-Glo® Assay

This diagram shows the mechanism of the CellTiter-Glo® assay, where ATP from viable cells is used by luciferase to generate a luminescent signal.

CellTiterGlo_Pathway ViableCell Viable Cell Lysis Cell Lysis ViableCell->Lysis Reagent Addition ATP ATP Lysis->ATP Release Light Luminescent Signal ATP->Light Luciferase Luciferase/Luciferin Luciferase->Light Reaction

Caption: Principle of the CellTiter-Glo® luminescent cell viability assay.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods and is suitable for adherent cells in a 96-well format.

Materials:

  • This compound derivatives

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions (Promega Corporation) and is suitable for a 96-well format.[6]

Materials:

  • This compound derivatives

  • Cell culture medium

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of cell viability based on the luminescent signal relative to the untreated control. Determine the IC₅₀ value as described for the MTT assay.

Protocol 3: Trypan Blue Exclusion Assay

This manual assay provides a direct count of viable and non-viable cells.

Materials:

  • This compound derivatives

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in a larger format (e.g., 6-well plate) with the compounds for the desired duration.

    • After incubation, collect the cell culture supernatant (which may contain dead, floating cells).

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the supernatant from the previous step and centrifuge to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

Data Analysis:

Calculate the percentage of viable cells using the following formula:

Percentage Viability = (Number of viable cells / Total number of cells) x 100

Troubleshooting and Scientific Integrity

A self-validating experimental design is crucial for generating trustworthy data. Here are some key considerations:

  • Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle control as a negative control.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ values.

  • Time-Course Experiments: Assess cell viability at multiple time points to understand the kinetics of the compound's effect.

  • Microscopy: Visually inspect the cells under a microscope to observe morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).

Conclusion

The evaluation of cell viability is a critical step in the characterization of novel this compound derivatives. By employing a strategic, multi-assay approach as outlined in this application note, researchers can obtain a comprehensive and reliable understanding of the cellular effects of their compounds. The detailed protocols and the rationale behind the experimental design will empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Enzo Life Sciences. (n.d.). Apoptosis, Necrosis and Cell Viability Assays. [Link]

  • Conforti, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2428-2438. [Link]

  • Naylor, M. A., et al. (1995). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of medicinal chemistry, 38(13), 2411-2423. [Link]

  • Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. MedChemComm, 6(3), 440-445. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current protocols in immunology, 111(1), A3.B.1-A3.B.3. [Link]

  • Zask, A., et al. (2016). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Redox biology, 8, 80-88. [Link]

  • Sławiński, J., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 25(18), 4253. [Link]

  • BioAgilytix. (n.d.). CELL-BASED ASSAYS. [Link]

  • Toti, K. S., & Torssell, S. (2018). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 23(9), 2235. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. [Link]

  • Anichini, A., et al. (2006). Cell-based assays: fuelling drug discovery. Nature reviews. Drug discovery, 5(5), 383-393. [Link]

Sources

Application Note: A Strategic Approach to the In Vitro Screening of a Novel 2-(Cyclopropylamino)acetamide Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the 2-(Cyclopropylamino)acetamide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique chemical space and potent biological activity is paramount. The this compound moiety represents a compelling starting point for drug discovery campaigns. The cyclopropyl group, a bioisostere for phenyl rings and other functionalities, is known to enhance metabolic stability, improve potency, and modulate the conformational rigidity of molecules, making it a valuable component in drug design[1]. When combined with the versatile acetamide linker, this scaffold provides a robust platform for generating diverse chemical libraries with the potential to interact with a wide array of biological targets. Compounds containing cyclopropane have demonstrated a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects[1]. Similarly, acetamide derivatives have shown promise as antioxidant and anti-inflammatory agents[2][3].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic in vitro screening of a custom-designed this compound library. We will detail a hierarchical screening cascade, beginning with a broad assessment of cellular activity and progressing to a specific, target-based kinase inhibition assay. The protocols and rationale provided herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible data for the identification of promising lead compounds.

Library Design and Synthesis: Building a Foundation for Discovery

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. The this compound scaffold allows for systematic structural modifications at multiple points, enabling a thorough exploration of the structure-activity relationship (SAR).

Synthetic Strategy:

The synthesis of a this compound library can be readily achieved through established synthetic methodologies. A common approach involves the reaction of a 2-bromo-N-substituted acetamide with cyclopropylamine or its derivatives.[4][5] This allows for the introduction of diversity at the acetamide nitrogen. Further diversity can be achieved by utilizing substituted cyclopropylamines.

A representative synthetic scheme is as follows:

  • Synthesis of 2-bromo-N-substituted acetamides: Reaction of various primary or secondary amines with bromoacetyl bromide.

  • Synthesis of this compound derivatives: Nucleophilic substitution of the bromide in the 2-bromo-N-substituted acetamides with cyclopropylamine.

Hypothetical Library for Screening:

To illustrate the screening process, we will consider a hypothetical library of six this compound derivatives with diverse substitutions on the acetamide nitrogen.

Compound IDR Group on Acetamide NitrogenRationale for Inclusion
CPA-001 PhenylA simple aromatic substitution to establish a baseline.
CPA-002 4-ChlorophenylIntroduction of an electron-withdrawing group to probe electronic effects.
CPA-003 4-MethoxyphenylIntroduction of an electron-donating group to probe electronic effects.
CPA-004 NaphthylExploration of the effects of a larger, more lipophilic aromatic system.
CPA-005 CyclohexylIntroduction of an aliphatic ring to assess the importance of aromaticity.
CPA-006 Pyridin-4-ylIntroduction of a heteroaromatic ring to explore potential hydrogen bonding interactions.

The In Vitro Screening Cascade: A Funnel-Based Approach to Hit Identification

A tiered or hierarchical screening approach is an efficient method for identifying promising compounds from a larger library. This strategy, often referred to as a screening funnel, begins with a broad, high-throughput primary assay to identify all potentially active compounds. Subsequent, more specific secondary and counter-assays are then used to confirm activity, elucidate the mechanism of action, and eliminate false positives.[6][7]

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Hit Confirmation & Prioritization Primary This compound Library (Single High Concentration) Assay1 Cell Viability Assay (e.g., MTT) on Cancer Cell Line (e.g., A549) Primary->Assay1 Identify compounds with significant cytotoxicity Hits Primary Hits Assay1->Hits Assay2 Dose-Response Kinase Inhibition Assay (e.g., ADP-Glo™ for EGFR) Hits->Assay2 Determine IC50 values Confirmed_Hits Confirmed Hits (Potent & Dose-Dependent) Assay2->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR

Caption: A tiered in vitro screening cascade for the identification of kinase inhibitors.

Primary Screening Protocol: High-Throughput Cell Viability Assay

The initial step in our screening cascade is a cell-based viability assay to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method suitable for high-throughput screening.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Target Cell Line: A549 (human lung carcinoma) is selected for this example due to its widespread use and relevance in cancer research.

Protocol: MTT Assay for Primary Screening

  • Cell Seeding:

    • Culture A549 cells in complete DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[12]

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each library compound in DMSO.

    • Perform a serial dilution to create a working solution that, when added to the wells, results in a final screening concentration of 10 µM. A single, relatively high concentration is typically used for primary screening.[13]

    • Add the diluted compounds to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (a known cytotoxic agent like doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Data Acquisition:

    • Carefully remove the media and MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][12]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Hit Selection:

The percentage of cell viability is calculated relative to the vehicle control:

  • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

A "hit" is defined as a compound that reduces cell viability below a certain threshold, typically 50%.

Hypothetical Primary Screening Results:

Compound ID% Viability at 10 µMHit? (Viability < 50%)
CPA-00185.2%No
CPA-002 42.1% Yes
CPA-00378.9%No
CPA-004 35.7% Yes
CPA-00591.5%No
CPA-006 48.3% Yes
Doxorubicin15.6%Positive Control

Secondary Screening Protocol: Target-Based Kinase Inhibition Assay

Compounds identified as "hits" in the primary screen are advanced to a secondary, target-based assay to determine if their cytotoxic effects are mediated through the inhibition of a specific kinase. Protein kinases are a major class of drug targets, particularly in oncology.[14] For this example, we will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[15]

Target Kinase: Epidermal Growth Factor Receptor (EGFR) is chosen as a representative and clinically relevant kinase target in lung cancer.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase EGFR Kinase ADP ADP Kinase->ADP Converts Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP_to_ATP ADP to ATP Conversion ADP->ADP_to_ATP Luciferase Luciferase Reaction ADP_to_ATP->Luciferase Light Light Signal Luciferase->Light Inhibitor CPA Compound (Potential Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Protocol: EGFR Kinase Inhibition Assay (Dose-Response)

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary components as recommended by the assay kit manufacturer.

    • Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate.

    • Prepare the ATP solution at a concentration close to its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]

  • Compound Dilution Series:

    • For each "hit" compound (CPA-002, CPA-004, CPA-006), prepare a series of dilutions in DMSO to generate a dose-response curve. A typical concentration range would be from 1 nM to 100 µM.[13]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the diluted compounds.

    • Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow for compound binding to the kinase.[17]

    • Initiate the reaction by adding ATP.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Data Analysis and IC50 Determination:

The percentage of kinase inhibition is calculated as follows:

  • % Inhibition = 100 x (1 - (Luminescence of Treated Well / Luminescence of No-Inhibitor Control))

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[17]

Hypothetical Secondary Screening Results:

Compound IDEGFR Kinase IC50 (µM)Notes
CPA-002 1.2Moderate Potency
CPA-004 0.08High Potency
CPA-006 15.8Low Potency
Gefitinib0.02Positive Control

Conclusion and Future Directions

This application note has outlined a systematic and robust workflow for the in vitro screening of a novel this compound library. By employing a tiered screening cascade, we efficiently identified compounds with cellular activity and subsequently confirmed their mechanism of action through a target-based kinase assay. The hypothetical results demonstrate how this process can distinguish compounds with high potency (CPA-004) from those with moderate or low potency.

The confirmed hits from this screening campaign, particularly CPA-004, would be prioritized for further investigation. This would include selectivity profiling against a panel of other kinases to assess off-target effects, as well as initial ADME (absorption, distribution, metabolism, and excretion) studies to evaluate their drug-like properties. The SAR data generated from this initial library would guide the synthesis of a second-generation library to further optimize potency and selectivity. This strategic approach to in vitro screening is crucial for accelerating the discovery of novel and effective therapeutic agents.[7]

References

  • Di Sarno, V., et al. (2019). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Future Lab Innovations. (n.d.). Application note: a modern platform for drug screening. Available at: [Link]

  • Di Sarno, V., et al. (2019). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Lall, R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In: Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. In: Assay Guidance Manual. Available at: [Link]

  • Larionov, A., et al. (2021). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Available at: [Link]

  • Bio-protocol. (n.d.). Kinase Inhibition Assay. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • Larionov, A., et al. (2021). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • van Tonder, A., et al. (2015). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • Di Sarno, V., et al. (2019). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. PubChem. Available at: [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • Oprea, T. I. (2005). Compound Selection for Virtual Screening. ResearchGate. Available at: [Link]

  • Adan, A., et al. (2021). Guidelines for cell viability assays. ResearchGate. Available at: [Link]

  • Feldmann, C., et al. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. PubMed Central. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Al-Adiley, H. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]

  • Yamagishi, Y., et al. (2011). Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides. MDPI. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

Sources

Application Notes and Protocols for Cytotoxicity Studies of 2-(Cyclopropylamino)acetamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents and the Promise of Acetamide Derivatives

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A significant challenge in oncology is the development of drug resistance and the severe side effects associated with conventional chemotherapeutics. This has spurred the exploration of novel chemical entities with potent and selective anticancer activities. Among the myriad of heterocyclic compounds investigated, acetamide derivatives have emerged as a promising class of molecules, with various analogues demonstrating significant cytotoxic effects against a range of human cancer cell lines.[1][2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the cytotoxic properties of novel acetamide compounds, using the representative molecule 2-(Cyclopropylamino)acetamide . While direct extensive studies on this specific molecule are emerging, the protocols and methodologies outlined herein are based on established and validated assays for assessing the anticancer potential of new chemical entities. We will delve into the principles of key cytotoxicity assays, provide detailed step-by-step protocols, and offer insights into data interpretation and presentation, ensuring a scientifically rigorous approach to your research.

Scientific Background: Acetamide Derivatives in the Anticancer Armamentarium

The acetamide scaffold has proven to be a versatile backbone for the design of new therapeutic agents. Studies have shown that modifications to the acetamide structure can lead to compounds with potent antiproliferative and cytotoxic activities. For instance, N-(2-hydroxyphenyl) acetamide has demonstrated the ability to inhibit the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis.[1] Furthermore, various 2-(substituted phenoxy)acetamide derivatives and N-(naphthalen-2-yl)acetamide derivatives have shown cytotoxic effects against cell lines such as neuroblastoma (SK-N-SH) and nasopharyngeal carcinoma (NPC-TW01), respectively.[2][5] The mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key cellular processes like tubulin polymerization.[1][6] This body of evidence underscores the rationale for investigating novel acetamide derivatives like this compound as potential anticancer drug candidates.

Core Principles of In Vitro Cytotoxicity Assessment

To ascertain the anticancer potential of a compound, a multi-faceted approach to cytotoxicity testing is imperative. It is crucial to employ assays that probe different aspects of cellular health and death. The primary assays discussed in this guide are:

  • Metabolic Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[7]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[8]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays detect the biochemical and morphological hallmarks of programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.[9][10]

By employing a combination of these assays, researchers can gain a comprehensive understanding of a compound's cytotoxic and cytostatic effects.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection MTT Assay (IC50 Determination) MTT Assay (IC50 Determination) Cell Line Selection->MTT Assay (IC50 Determination) LDH Release Assay LDH Release Assay MTT Assay (IC50 Determination)->LDH Release Assay If cytotoxic Apoptosis Assays Apoptosis Assays MTT Assay (IC50 Determination)->Apoptosis Assays If cytotoxic Cell Cycle Analysis Cell Cycle Analysis MTT Assay (IC50 Determination)->Cell Cycle Analysis If cytostatic Data Analysis Data Analysis LDH Release Assay->Data Analysis Apoptosis Assays->Data Analysis Cell Cycle Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.

Principle of the MTT Assay

MTT_Principle Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases MTT (Yellow, Soluble) MTT (Yellow, Soluble) MTT (Yellow, Soluble)->Mitochondrial Dehydrogenases Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases->Formazan (Purple, Insoluble) Solubilization (DMSO) Solubilization (DMSO) Formazan (Purple, Insoluble)->Solubilization (DMSO) Colored Solution Colored Solution Solubilization (DMSO)->Colored Solution Spectrophotometric Reading Spectrophotometric Reading Colored Solution->Spectrophotometric Reading

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Materials
  • This compound (or test compound)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Read the absorbance at 490-570 nm using a microplate reader.[15][16]

Data Analysis

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Membrane Integrity using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[17]

Principle of the LDH Release Assay

LDH_Principle Damaged Cell Damaged Cell LDH (Released) LDH (Released) Damaged Cell->LDH (Released) Pyruvate + NADH Pyruvate + NADH LDH (Released)->Pyruvate + NADH Oxidizes Lactate Lactate + NAD+ Lactate + NAD+ Lactate + NAD+->LDH (Released) Formazan (Red) Formazan (Red) Pyruvate + NADH->Formazan (Red) Reduces INT Tetrazolium Salt (INT) Tetrazolium Salt (INT) Tetrazolium Salt (INT)->Pyruvate + NADH Spectrophotometric Reading Spectrophotometric Reading Formazan (Red)->Spectrophotometric Reading

Caption: The enzymatic reaction underlying the LDH cytotoxicity assay.

Materials
  • Cells treated as in the MTT assay protocol.

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution).

  • 96-well plate.

  • Microplate reader.

Step-by-Step Protocol
  • Prepare Controls:

    • Background Control: Cell-free medium.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with the lysis buffer provided in the kit (or 1% Triton X-100) for 45 minutes before supernatant collection.

    • Experimental Wells: Cells treated with this compound.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[8]

    • Incubate at room temperature for 30 minutes, protected from light.[17]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.[8]

    • Measure the absorbance at 490 nm within 1 hour.[8]

Data Analysis

The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] x 100

Protocol 3: Detection of Apoptosis by Annexin V/PI Staining

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[9] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Key Events in Apoptosis

Apoptosis_Events Apoptotic Stimulus Apoptotic Stimulus PS Translocation (Outer Membrane) PS Translocation (Outer Membrane) Apoptotic Stimulus->PS Translocation (Outer Membrane) Early Event Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Key Mediator Annexin V Binding Annexin V Binding PS Translocation (Outer Membrane)->Annexin V Binding DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Membrane Blebbing Membrane Blebbing Caspase Activation->Membrane Blebbing Loss of Membrane Integrity Loss of Membrane Integrity Membrane Blebbing->Loss of Membrane Integrity Late Event PI Staining PI Staining Loss of Membrane Integrity->PI Staining

Caption: Measurable hallmark events during the process of apoptosis.

Materials
  • Cells treated with this compound in 6-well plates.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Binding buffer.

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Harvesting and Washing:

    • After treatment, collect the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Data Interpretation

The cell population will be distributed into four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Cancer[Insert experimental value]
A549Lung Cancer[Insert experimental value]
HeLaCervical Cancer[Insert experimental value]
[Add other cell lines][Add origin][Insert experimental value]

Table 2: Percentage of Apoptotic Cells after Treatment with this compound (at IC50 concentration)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
MCF-7Control[Insert experimental value][Insert experimental value]
Compound[Insert experimental value][Insert experimental value]
A549Control[Insert experimental value][Insert experimental value]
Compound[Insert experimental value][Insert experimental value]

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound and other novel acetamide derivatives. The data generated from these assays will provide critical insights into the compound's anticancer potential and its primary mechanism of cell killing. Positive results from these initial screens, such as low micromolar IC50 values and induction of apoptosis, would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound. Such studies could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and investigation of potential kinase inhibition, given that similar structures have shown such activity.[18] Ultimately, a thorough and systematic evaluation, as outlined in these protocols, is the foundational step in the journey of developing a promising new chemical entity into a potential therapeutic agent.

References

  • N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

  • Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. PubChem. [Link]

  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Cyclopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclopropylamino)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not just solutions, but the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions about this compound that are critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the molecule's properties is the first step. This compound possesses both a basic secondary amine and a polar amide functional group. This duality dictates its solubility and behavior.

  • Polarity & Solubility : The amide group makes the molecule polar and capable of hydrogen bonding, suggesting solubility in polar solvents like water and alcohols.[1] However, the cyclopropyl and ethyl groups add nonpolar character. This amphiphilic nature can complicate crystallization.

  • Basicity : The secondary amine (the cyclopropylamino group) is basic. This is a critical feature that can be exploited for purification. The amine can be protonated in an acidic aqueous solution to form a water-soluble salt, allowing for its separation from non-basic impurities via liquid-liquid extraction.

  • Physical State : It is typically a solid at room temperature, making recrystallization a primary purification method. However, impurities can often cause it to present as an oil or a low-melting-point gum.

Table 1: Estimated Physicochemical Properties

Property Estimated Value/Characteristic Implication for Purification
Molecular Formula C₅H₁₀N₂O -
Molar Mass 114.15 g/mol -
Appearance White to off-white solid Suitable for recrystallization.
Solubility Soluble in water, methanol, ethanol; sparingly soluble in colder, less polar solvents like ethyl acetate or dichloromethane.[1] A wide range of solvents can be screened for recrystallization and chromatography.
pKa (Conjugate Acid) ~9-10 (Estimated for the secondary amine) The compound will be protonated and water-soluble at acidic pH (<7).

| Thermal Stability | Amides can be susceptible to hydrolysis at high temperatures in the presence of strong acid or base. | Avoid prolonged heating during purification steps. Distillation is generally not a suitable method.[2] |

Q2: What are the most common impurities I should anticipate from a typical synthesis?

A successful purification is contingent on knowing what you are removing. A common synthesis involves the reaction of cyclopropylamine with a 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base.[3]

  • Unreacted Starting Materials : Cyclopropylamine and 2-chloroacetamide.

  • Over-alkylation Byproduct : N,N-bis(carbamoylmethyl)cyclopropylamine, where the secondary amine has reacted with a second molecule of 2-chloroacetamide.

  • Hydrolysis Byproduct : Cyclopropylaminoacetic acid, from the hydrolysis of the amide.

  • Inorganic Salts : Salts like potassium carbonate (if used as the base) or cyclopropylamine hydrohalide.[4]

Q3: What analytical techniques are essential for assessing the purity of this compound?

You cannot purify what you cannot measure. A multi-pronged analytical approach is recommended.

  • High-Performance Liquid Chromatography (HPLC) : The workhorse for purity assessment. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or TFA is a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Invaluable for identifying the mass of the main peak and any impurity peaks, which helps in diagnosing the issues discussed in the previous question.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Melting Point Analysis : A sharp melting point range (e.g., within 1-2 °C) is a classic and reliable indicator of high purity for a crystalline solid.[8]

Section 2: Troubleshooting Guide - Common Purification Bottlenecks

This section provides solutions to specific problems you may encounter during purification.

Problem 1: My crude product is an oily residue or a sticky gum after synthesis and solvent removal. It refuses to solidify.

  • Root Cause Analysis : This is a classic sign of significant impurities depressing the freezing point of your compound. Residual solvent or, more commonly, water-soluble byproducts like inorganic salts are often the culprits. The basic nature of the product can also lead to the formation of viscous salts.

  • Strategic Solution: Acid/Base Extraction Workflow

    This protocol uses the basicity of the target compound to separate it from neutral or acidic impurities.

    Experimental Protocol:

    • Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously and allow the layers to separate. The target compound will be protonated and move to the aqueous (bottom) layer. Most neutral organic impurities will remain in the organic layer.

    • Separate the layers. Keep the aqueous layer , as this contains your product.

    • Wash the aqueous layer once more with a fresh portion of ethyl acetate or DCM to remove any remaining non-basic impurities. Discard the organic layer.

    • Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. Your product should precipitate as a solid or an oil.

    • Extract the now basic aqueous layer three times with fresh portions of ethyl acetate or DCM. Your deprotonated, neutral product will move back into the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting product should be significantly purer and more likely to solidify upon standing or trituration with a non-polar solvent like hexanes.

Problem 2: I've managed to get a solid, but my recrystallization yields are frustratingly low.

  • Root Cause Analysis : This typically stems from one of two issues: (1) The chosen solvent is too good at dissolving your compound, even at low temperatures, or (2) you used an excessive volume of solvent to dissolve the crude material.

  • Strategic Solution: Systematic Solvent Screening and the Two-Solvent Method

    The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9]

    Experimental Protocol: Solvent Screening

    • Place ~20-30 mg of your crude solid into several different test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature until you have about 0.5 mL. Note the solubility.

    • If a compound is insoluble at room temperature, heat the test tube in a water or sand bath. If it dissolves completely, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The solvent that yields the most crystalline precipitate is your best choice.

    If no single solvent is ideal, a two-solvent system is highly effective.[9] This involves a "soluble" solvent in which the compound is very soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

Two_Solvent_Recrystallization A 1. Dissolve Crude Solid in Minimal Volume of Hot 'Soluble' Solvent (e.g., Ethanol) B 2. Add Hot 'Anti-Solvent' (e.g., Water or Hexanes) Dropwise with Swirling A->B C 3. Stop at First Sign of Persistent Cloudiness (Turbidity) B->C D 4. If too much anti-solvent is added, add a few drops of hot soluble solvent to clarify. B->D Troubleshoot E 5. Allow Solution to Cool Slowly to Room Temperature C->E D->B F 6. Cool Further in an Ice Bath to Maximize Crystal Formation E->F G 7. Collect Crystals by Vacuum Filtration F->G H 8. Wash Crystals with Cold Anti-Solvent and Dry G->H

Problem 3: My product is still impure after recrystallization. Analytical data (HPLC, NMR) shows persistent impurities.

  • Root Cause Analysis : The impurities have very similar solubility profiles to your product, causing them to co-crystallize. This is common with structurally related byproducts like the over-alkylation product. In this scenario, a more powerful separation technique is required.

  • Strategic Solution: Silica Gel Column Chromatography

    Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[10][11] Since this compound is quite polar, a gradient elution is recommended.

    Table 2: Recommended Chromatography Conditions

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (60 Å, 40-63 µm) Standard, cost-effective choice for polar compounds.
    Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Methanol (MeOH) Start with a low polarity mixture and gradually increase the percentage of the more polar solvent (Methanol).
    Elution Profile Gradient Elution (e.g., 0% to 10% MeOH in DCM over 10-15 column volumes) Ensures that less polar impurities elute first, followed by your product, while highly polar impurities remain on the column.

    | Detection | Thin Layer Chromatography (TLC) with a UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain. | Essential for identifying which fractions contain your product. The secondary amine will be readily oxidized by KMnO₄, appearing as a yellow/brown spot on a purple background. |

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation A 1. Pack Column with Silica Slurry C 3. Adsorb onto Silica (Dry Load) or Load Directly (Wet Load) A->C B 2. Dissolve Crude Product in Minimal Solvent B->C D 4. Begin Elution with Low Polarity Mobile Phase C->D E 5. Collect Fractions Systematically D->E Repeat F 6. Gradually Increase Mobile Phase Polarity E->F Repeat G 7. Analyze Fractions using TLC E->G F->E Repeat H 8. Combine Pure Fractions Containing Product G->H I 9. Evaporate Solvent to Yield Purified Product H->I

References

  • Marchetti, F., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Google Patents. (2008). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. CN101445466A.
  • Massachusetts Institute of Technology (MIT). (2010). Recrystallization. MIT Digital Lab Techniques Manual. Available at: [Link]

  • Google Patents. (2009). Method and assays for quantitation of acetamide in a composition. WO2010105193A1.
  • Google Patents. (1984). Process for the manufacture of cyclopropylamine. US4590292A.
  • Google Patents. (1998). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. US6147226A.
  • Bhopale, G. M., & Nanda, R. (2005). Chromatographic purification methods used for rDNA products. Semantic Scholar. Available at: [Link]

  • Kim, H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Cash, D. A., & Aprison, M. H. (1980). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. PubMed. Available at: [Link]

  • Elias, G., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. Available at: [Link]

  • Google Patents. (1999). Process for the preparation of cyclopropylacetylene. US6297410B1.
  • Jiang, J., et al. (2019). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. E3S Web of Conferences. Available at: [Link]

  • S, S., & G, S. (2024). METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. Journal of Pharmaceutical Research and Reports. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • ResearchGate. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate Publication. Available at: [Link]

  • Wikipedia. Acetamide. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Cyclopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Navigating the experimental landscape of novel chemical entities often presents unforeseen challenges. One of the most common, yet critical, hurdles is achieving adequate solubility for in vitro and in vivo studies. This guide, prepared by our senior application scientists, provides a comprehensive troubleshooting framework specifically tailored to 2-(Cyclopropylamino)acetamide. While specific experimental data for this compound is not extensively published, the principles and protocols outlined here are derived from established pharmaceutical sciences and extensive experience with compounds of similar structure. Our aim is to equip you with the knowledge and practical steps to systematically overcome solubility issues, ensuring the smooth progression of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assays. What are the first steps I should take?

Answer:

Initial difficulties in dissolving a new compound are common. The structure of this compound, containing both a hydrogen-bonding-capable amide group and a relatively nonpolar cyclopropyl moiety, suggests that its solubility will be highly dependent on the solution's properties. A systematic approach to solvent screening and pH adjustment is the recommended starting point.

Causality: The solubility of a compound is governed by the interplay of its intrinsic properties (like crystal lattice energy) and its interaction with the solvent. For ionizable compounds, pH plays a critical role in determining the charge state of the molecule, which in turn significantly affects its interaction with polar solvents like water.[1][2]

Recommended Initial Workflow:

start Start: Undissolved Compound solvent_screen Step 1: Initial Solvent Screening (Aqueous & Organic) start->solvent_screen ph_adjustment Step 2: pH Adjustment (for aqueous solutions) solvent_screen->ph_adjustment result Solubility Achieved? ph_adjustment->result yes Yes result->yes no No result->no proceed Proceed with Experiment yes->proceed advanced Proceed to Advanced Techniques (See Q2 & Q3) no->advanced

Caption: Initial solubility troubleshooting workflow.

Experimental Protocol: Initial Solvent and pH Screening

  • Solvent Selection: Begin with a small amount of your compound (e.g., 1-5 mg). Test solubility in a range of solvents, starting with your final assay buffer.

  • Incremental Addition: Add the solvent in small increments (e.g., 100 µL) and vortex thoroughly after each addition.

  • Observation: Visually inspect for complete dissolution. The absence of visible particles indicates dissolution.

  • pH Modification: If the compound is poorly soluble in neutral aqueous buffer, prepare a series of buffers with varying pH (e.g., pH 4.0, 7.4, 9.0). The secondary amine in this compound is basic and will be protonated at lower pH, which should increase aqueous solubility.

  • Gentle Heating: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution.[3] However, be cautious as this can also lead to compound degradation. Always assess stability at elevated temperatures.

Data Summary: Recommended Starting Solvents

Solvent ClassExamplesSuitability for Biological AssaysNotes
Aqueous Buffers PBS, TRIS, HEPESHighIdeal for most cell-based and in vivo studies.
Polar Aprotic Solvents DMSO, DMFModerate (as stock solution)Common for creating high-concentration stock solutions. Dilute at least 1:1000 in final assay to minimize toxicity.
Alcohols Ethanol, MethanolLow to ModerateCan be used for stock solutions, but be mindful of potential effects on cells.
Q2: My compound dissolves in organic solvents like DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This is a classic sign of a compound with low aqueous solubility. The DMSO is an effective solvent, but upon dilution, the compound crashes out as it comes into contact with the aqueous environment. This can be addressed by using co-solvents or employing formulation strategies that create more stable dispersions.

Causality: The solubility of a drug in a mixed solvent system does not always change linearly with the solvent composition. When a drug is dissolved in a good solvent (like DMSO) and then diluted with a poor solvent (like water), the drug molecules may self-associate and precipitate out of solution.[4]

Troubleshooting Workflow for Precipitation on Dilution:

Caption: Strategies to prevent precipitation upon dilution.

Experimental Protocol: Co-solvent and Surfactant Screening

  • Prepare Stock Solutions: Dissolve this compound in 100% of the chosen co-solvent (e.g., PEG 400) or a mixture of the co-solvent with your primary organic solvent (e.g., 50:50 DMSO:PEG 400).

  • Test Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing.

  • Surfactant Addition: Alternatively, add a small amount of surfactant (e.g., 0.1% Tween 80) to your aqueous buffer before adding the compound's DMSO stock solution.

  • Visual and Microscopic Inspection: Check for any signs of precipitation immediately after dilution and after a period of incubation (e.g., 2 hours) at the experimental temperature.

Key Considerations:

  • Toxicity: Always run a vehicle control in your assays to ensure that the chosen co-solvents or surfactants are not affecting your experimental results.

  • Concentration Limits: There will be a limit to how much co-solvent or surfactant can be used without introducing artifacts. Keep concentrations as low as possible.

Q3: I've tried various solvents and pH adjustments, but I still can't achieve the desired concentration for my in vivo studies. What are the next steps?

Answer:

When simple solvent systems are insufficient, more advanced formulation strategies are necessary. These techniques aim to either increase the surface area of the drug available for dissolution or to create a more favorable microenvironment for the drug molecules.[1][5]

Advanced Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][6]

    • Micronization: Techniques like mortar grinding or jet milling can reduce particle size to the micrometer range.[6]

    • Nanonization: More advanced methods like ball milling or high-pressure homogenization can create nanosuspensions with particle sizes in the nanometer range.[6]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7]

    • How it works: The drug is essentially dissolved in a solid carrier. When this system is introduced to an aqueous environment, the carrier dissolves, releasing the drug as very fine particles, which enhances dissolution.[7]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8]

    • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, this mixture forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.

Decision Tree for Advanced Formulation:

start Initial methods failed for in vivo concentration choice Select strategy based on compound properties and desired route of administration start->choice particle_size Particle Size Reduction (Micronization/Nanonization) solid_dispersion Solid Dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) choice->particle_size Simple, scalable choice->solid_dispersion Amorphous form, enhanced dissolution choice->lipid_formulation For highly lipophilic compounds

Caption: Selecting an advanced formulation strategy.

Important Note on Physical Form:

The crystalline form (polymorph) of your compound can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of long-range molecular order.[9] If you are consistently facing solubility issues, it may be worthwhile to investigate if different solid forms of this compound exist.

References

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). 711 DISSOLUTION. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

Sources

Validation & Comparative

The Unseen Architect: A Comparative Guide to PROTAC Linker Efficacy, Featuring 2-(Cyclopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A PROTAC's architecture is deceptively simple: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][2] While significant attention is often lavished on the warhead and anchor, seasoned researchers understand that the linker is not merely a passive tether but a critical determinant of a PROTAC's success.[3]

This guide provides an in-depth comparison of linker strategies in PROTAC design, with a special focus on the potential role of rigid structural motifs like 2-(Cyclopropylamino)acetamide. We will delve into the causal relationships between linker chemistry and PROTAC efficacy, supported by established experimental methodologies for their evaluation.

The Linker's Crucial Role in the PROTAC Mechanism

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[2] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker dictates the spatial orientation of the two proteins within this complex, a crucial factor for efficient ubiquitination. Its length, flexibility, and chemical composition can profoundly influence the stability and cooperativity of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[4][5][6]

A Tale of Two Linkers: Flexibility vs. Rigidity

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice between these architectures is a key consideration in the rational design of potent degraders.

The Workhorses: Flexible Linkers

The most commonly employed flexible linkers are polyethylene glycol (PEG) and alkyl chains.[][4] Their appeal lies in their synthetic accessibility and the conformational freedom they afford, which can be advantageous in the early stages of PROTAC development when the optimal geometry for ternary complex formation is unknown.[5] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of finding a productive binding orientation.[6]

However, excessive flexibility can be a double-edged sword. It can lead to an entropic penalty upon binding and may result in poor pharmacokinetic properties due to increased susceptibility to metabolism.[7]

The Power of Pre-organization: Rigid Linkers

To overcome the limitations of flexible linkers, there is a growing interest in incorporating rigid structural elements. These can include cycloalkanes (like piperidine and piperazine), aromatic rings, and alkynes.[4][7][8] The primary advantage of a rigid linker is its ability to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[7] This can lead to enhanced potency and selectivity.[2] Furthermore, rigid linkers often improve metabolic stability and can enhance cell permeability.[8]

The Case for this compound: A Hypothetical Analysis

The cyclopropyl group is a small, conformationally constrained ring. Its incorporation into a linker would be expected to:

  • Introduce rigidity: Limiting the number of accessible conformations, which could lead to a more defined spatial arrangement of the warhead and anchor.

  • Enhance metabolic stability: The cyclopropyl group is generally resistant to metabolic degradation.

  • Improve physicochemical properties: Cyclopropylamines are known to influence pKa and lipophilicity, which can impact cell permeability and solubility.[9][10][11]

The acetamide group provides a hydrogen bond donor and acceptor, which could potentially engage in interactions with the POI or E3 ligase, further stabilizing the ternary complex.

A PROTAC incorporating a this compound linker would therefore be classified as having a semi-rigid character. Its performance relative to other linkers would depend on the specific POI-E3 ligase pair. For some systems, the conformational constraint imposed by the cyclopropyl group might be ideal for achieving a highly stable and productive ternary complex. For others, this rigidity could be detrimental if the optimal binding geometry is not accessible.[2] This underscores the empirical nature of PROTAC design, where a library of linkers with varying degrees of flexibility and rigidity is often necessary to identify the optimal degrader.

Comparative Data on Linker Performance

The following table summarizes the general characteristics and potential performance of different linker types. It is important to note that these are generalizations, and the optimal linker is target-dependent.

Linker TypeRepresentative StructuresKey CharacteristicsAdvantagesDisadvantages
Flexible PEG, Alkyl ChainsHigh conformational freedom, hydrophilic (PEG) or hydrophobic (alkyl)Synthetically accessible, useful for initial screeningPotential for high entropic penalty, may have poor metabolic stability
Rigid Piperazine, Piperidine, PhenylConformationally constrainedCan pre-organize for optimal binding, improved metabolic stability, potential for enhanced selectivitySynthetically more challenging, rigidity may prevent productive ternary complex formation
Hypothetical: this compound containing Semi-rigid, contains H-bond donor/acceptorPotential for conformational pre-organization, enhanced metabolic stability, possible stabilizing interactionsLack of flexibility may be detrimental for some targets, requires empirical validation

Experimental Workflows for PROTAC Efficacy Evaluation

A multi-tiered approach is essential for the comprehensive evaluation of PROTAC efficacy. This typically involves a series of in vitro and in-cell assays to assess ternary complex formation, ubiquitination, and ultimately, protein degradation.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is the prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

SPR is a label-free technique that provides real-time kinetic data on binding events.[12]

Ternary_Complex_Formation_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow A Immobilize E3 Ligase on Sensor Chip B Inject PROTAC at various concentrations C Inject Protein of Interest (POI) D Monitor Association/Dissociation E Calculate Kinetic Parameters (KD, kon, koff) and Cooperativity

Detailed SPR Protocol for Ternary Complex Analysis:

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.

  • Binary Interaction (PROTAC-POI): In a separate experiment, if feasible, immobilize the POI and inject the PROTAC to determine the affinity for the other binary interaction.

  • Ternary Complex Formation: Co-inject the PROTAC and the POI over the immobilized E3 ligase. Alternatively, pre-incubate the PROTAC and POI before injection.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association rate constant, k_on; dissociation rate constant, k_off) and the equilibrium dissociation constant (K_D) for the ternary complex. Calculate the cooperativity factor (alpha) to understand if the binding of the POI is enhanced or hindered by the presence of the PROTAC.[13]

BRET is a cell-based assay that can monitor protein-protein interactions in a more physiologically relevant environment.[14]

BRET_Workflow cluster_BRET Bioluminescence Resonance Energy Transfer (BRET) Workflow F Co-express POI fused to a donor luciferase (e.g., NanoLuc) G Co-express E3 ligase fused to an acceptor fluorophore (e.g., HaloTag) H Treat cells with PROTAC I Add luciferase substrate J Measure light emission at donor and acceptor wavelengths K Calculate BRET ratio

Step-by-Step BRET Protocol:

  • Construct Generation: Generate expression vectors for the POI fused to a donor luciferase (e.g., NanoLuc) and the E3 ligase fused to an acceptor fluorophore (e.g., HaloTag).

  • Cell Transfection: Co-transfect the expression vectors into a suitable cell line.

  • PROTAC Treatment: Treat the transfected cells with a range of PROTAC concentrations.

  • Substrate Addition: Add the appropriate luciferase substrate.

  • Signal Detection: Measure the light emission at the donor and acceptor wavelengths using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC treatment indicates ternary complex formation.[15]

Target Ubiquitination

The functional consequence of ternary complex formation is the ubiquitination of the POI. This can be assessed both in vitro and in cells.

In-Cell Ubiquitination Assay Protocol:

  • Cell Culture and Treatment: Plate cells and treat with the PROTAC for a defined period. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation: Immunoprecipitate the POI using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.

  • Analysis: The appearance of a high molecular weight smear or distinct bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.[16]

Protein Degradation

The ultimate measure of PROTAC efficacy is the reduction in the cellular levels of the target protein.

Western blotting is the gold standard for quantifying changes in protein levels.

Western_Blot_Workflow cluster_WB Western Blotting Workflow L Treat cells with a dose-response of PROTAC M Lyse cells and quantify total protein N Separate proteins by SDS-PAGE O Transfer proteins to a membrane P Incubate with primary antibody against POI Q Incubate with secondary antibody R Detect signal and quantify band intensity S Normalize to a loading control (e.g., GAPDH, β-actin)

Detailed Western Blotting Protocol:

  • Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using a chemiluminescence imager. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. From this data, key parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be derived.[16][17]

Conclusion

The linker is a pivotal component of a PROTAC molecule, with its chemical nature profoundly influencing the efficacy of targeted protein degradation. While flexible linkers like PEG and alkyl chains have been instrumental in the development of many successful PROTACs, the strategic incorporation of rigid motifs, such as the cyclopropyl group found in this compound, offers a promising avenue for enhancing potency, selectivity, and pharmacokinetic properties. The rational design of PROTACs necessitates a comprehensive evaluation of a diverse set of linkers, employing a suite of biophysical and cell-based assays to elucidate the structure-activity relationship for each specific target. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect the development of even more sophisticated and effective protein-degrading therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 27, 2026, from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved January 27, 2026, from [Link]

  • Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 680, 191–201.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved January 27, 2026, from [Link]

  • BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

  • Crews, C. M., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 675, 235-251.
  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Retrieved January 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved January 27, 2026, from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved January 27, 2026, from [Link]

  • Crews, C. M., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
  • Oxford Academic. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Molecular Cell Biology.
  • JoVE. (2022, July 29). Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2019). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • MDPI. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • bioRxiv. (2025, August 8).
  • News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 27, 2026, from [Link]

  • PMC. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved January 27, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Retrieved January 27, 2026, from [Link]

  • Nuvu Cameras. (n.d.). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Retrieved January 27, 2026, from [Link]

  • Frontiers. (2024, July 9). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.
  • RSC Publishing. (2023, December 29). Click chemistry in the development of PROTACs. Chemical Society Reviews.
  • JoVE. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
  • ResearchGate. (2025, August 9). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).
  • PMC. (2024, March 18).
  • ResearchGate. (2019, December 3). A beginner's guide to bioluminescence resonance energy transfer (BRET).

Sources

Taming the Flavonoid Scaffold: A Comparative Guide to the ADMET Properties of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of flavonoid acetamide derivatives against their parent compounds. We will delve into the experimental data and computational predictions that underpin the rationale for this chemical modification as a strategy to enhance the drug-like characteristics of flavonoids.

Flavonoids, a class of polyphenolic compounds abundant in nature, have long been a focal point of drug discovery due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their therapeutic potential is often hampered by suboptimal pharmacokinetic profiles, characterized by poor solubility, low bioavailability, rapid metabolism, and swift elimination from the body.[1][3][4] A promising strategy to overcome these limitations is the chemical modification of the flavonoid core, with the introduction of acetamide moieties emerging as a particularly effective approach.[3][4]

This guide will dissect the comparative ADMET properties of flavonoid acetamide derivatives, offering a comprehensive overview of their performance relative to the parent flavonoids. We will explore the causality behind the experimental choices and provide detailed protocols for key assays, ensuring a self-validating and trustworthy resource for researchers in the field.

The Rationale for Acetamidation: Enhancing Drug-like Properties

The introduction of acetamide groups onto the flavonoid scaffold is a deliberate chemical strategy aimed at modulating key physicochemical properties that govern a compound's pharmacokinetic behavior. The acetamide group, with its amide functionality and sp³ hybridized methylene groups, can influence the flexibility, polarity, and lipophilicity of the flavonoid molecule.[3] This modification can facilitate hydrogen bonding and other molecular interactions, which in turn can impact solubility, permeability, and interaction with metabolic enzymes and transporters.[3]

Comparative ADMET Analysis: Flavonoid Acetamides vs. Parent Flavonoids

Recent studies have demonstrated that converting the hydroxyl groups of flavonoids into acetamide moieties can significantly alter their ADMET profiles. This section provides a comparative analysis based on experimental data and in silico predictions.

Absorption and Bioavailability

A critical hurdle for many flavonoids is their low oral bioavailability.[1][3][4] The acetamidation of flavonoids has been shown to markedly improve this parameter. For instance, a study comparing a series of flavonoid acetamide derivatives (from quercetin, apigenin, fisetin, kaempferol, and luteolin) with their unmodified parent compounds revealed a significant increase in bioavailability. The bioavailability of the unmodified flavonoids ranged from 10.78% to 19.29%, while their acetamide derivatives exhibited a much-improved range of 20.70% to 34.87%.[4][5] Another study reported similar findings, with unmodified flavonoids showing bioavailability between 10.78-25.23% compared to 15.97-42.59% for the acetamide derivatives.[1]

This enhancement in bioavailability is likely attributable to a combination of factors, including improved solubility and/or increased membrane permeability. The introduction of the acetamide group can disrupt the intramolecular hydrogen bonding present in the parent flavonoid, leading to better dissolution. Furthermore, the altered lipophilicity can facilitate passive diffusion across the intestinal epithelium.

Distribution

The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. While specific comparative data on the distribution of flavonoid acetamide derivatives is less abundant in the initial literature reviewed, it is a critical parameter to consider. In silico predictions can offer initial insights into parameters like plasma protein binding and blood-brain barrier penetration.

Metabolism

Flavonoids are extensively metabolized, primarily in the liver and intestines, which contributes to their low bioavailability and short half-life.[1] The modification of hydroxyl groups, which are common sites for phase II conjugation reactions (e.g., glucuronidation and sulfation), through acetamidation can sterically hinder or block these metabolic pathways. This can lead to increased metabolic stability and a longer duration of action.

Excretion

The route and rate of excretion are crucial determinants of a drug's half-life and potential for accumulation. Changes in metabolism will directly impact the excretion profile of the flavonoid derivatives. A more stable compound is likely to be excreted more slowly.

Toxicity

A key advantage of derivatization is the potential to reduce the toxicity of the parent compound. Computational ADMET predictions for flavonoid acetamide derivatives have indicated favorable toxicity profiles.[3][4] Studies have shown that flavonoid acetamide derivatives exhibit significantly reduced toxicity levels compared to the unmodified flavonoids.[1]

Quantitative Data Summary

The following table summarizes the comparative experimental data for bioavailability and antioxidant activity of flavonoid acetamide derivatives versus their parent compounds.

Flavonoid/DerivativeParent Compound Bioavailability (%)Acetamide Derivative Bioavailability (%)Parent Compound Antioxidant Activity (DPPH IC50, µM)Acetamide Derivative Antioxidant Activity (DPPH IC50, µM)
Quercetin, Apigenin, Fisetin, Kaempferol, Luteolin (pooled data)10.78 - 19.29[4][5]20.70 - 34.87[4][5]2.19 - 13.03[4][5]33.83 - 67.10[4][5]
Quercetin, Apigenin, Fisetin, Kaempferol, Luteolin (pooled data)10.78 - 25.23[1]15.97 - 42.59[1]2.19 - 107.32[1]31.52 - 217.37[1]

Note: It is interesting to observe that while bioavailability and toxicity profiles are improved, the antioxidant activity of the acetamide derivatives, as measured by the DPPH assay, is lower than that of the parent flavonoids.[1][4][5] This is likely due to the modification of the phenolic hydroxyl groups, which are crucial for the radical scavenging activity of flavonoids.

Experimental Protocols

To ensure scientific integrity, this section details the methodologies for key experiments used to assess ADMET properties.

In Vitro Bioavailability Assessment (Dialysis Tubing Method)

This method provides a simple and effective in vitro model to estimate the bioavailability of compounds.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the test compounds (parent flavonoids and their acetamide derivatives) in a suitable solvent (e.g., DMSO).

  • Dialysis Setup:

    • Cut a section of dialysis tubing (with an appropriate molecular weight cutoff) and soak it in distilled water.

    • Securely tie one end of the tubing.

    • Introduce a known concentration of the test compound solution into the dialysis bag.

    • Securely tie the other end of the bag.

  • Incubation: Place the dialysis bag in a beaker containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to simulate the systemic circulation.

  • Sampling: At predetermined time intervals, withdraw aliquots from the buffer outside the dialysis bag.

  • Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Calculation: The percentage of bioavailability is calculated by comparing the amount of compound that has diffused out of the dialysis bag to the initial amount placed inside.

In Silico ADMET Prediction

Computational tools are invaluable in the early stages of drug discovery for predicting the ADMET properties of a large number of compounds, thus saving time and resources.[6]

Workflow:

  • Compound Structure Preparation: The 2D or 3D structures of the flavonoid and flavonoid acetamide derivatives are prepared using chemical drawing software.

  • Selection of Prediction Software: A variety of online and standalone software can be used for ADMET prediction, such as pkCSM, SwissADME, and others.[7][8]

  • Parameter Prediction: The software calculates various ADMET parameters based on the chemical structure, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier permeability.

    • Metabolism: Cytochrome P450 (CYP) substrate or inhibitor potential.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Data Analysis: The predicted data is analyzed to compare the profiles of the parent flavonoids and their acetamide derivatives, identifying potential liabilities and improvements.

Visualizing the Workflow

Experimental Workflow for Comparative Bioavailability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison prep_stock Prepare Stock Solutions (Flavonoid & Derivative) load_sample Load Sample into Dialysis Bag prep_stock->load_sample prep_dialysis Prepare Dialysis Tubing prep_dialysis->load_sample incubate Incubate in Buffer (pH 7.4) load_sample->incubate sample Collect Aliquots Over Time incubate->sample hplc Analyze Concentration by HPLC sample->hplc calculate Calculate % Bioavailability hplc->calculate compare Compare Bioavailability of Parent vs. Derivative calculate->compare

Caption: Workflow for in vitro bioavailability assessment.

In Silico ADMET Prediction Workflow

G cluster_input Input cluster_process Processing cluster_output Output & Analysis structures 2D/3D Structures of Flavonoid & Derivative software ADMET Prediction Software (e.g., pkCSM, SwissADME) structures->software absorption Absorption (Caco-2, HIA) software->absorption distribution Distribution (PPB, BBB) software->distribution metabolism Metabolism (CYP interactions) software->metabolism excretion Excretion (Clearance) software->excretion toxicity Toxicity (AMES, hERG) software->toxicity analysis Comparative Analysis absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis

Caption: Workflow for in silico ADMET prediction.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals important structure-activity relationships that can guide future drug design efforts.[9] The addition of acetamide groups generally enhances bioavailability and reduces toxicity.[1] However, the specific position and number of acetamide substitutions on the flavonoid scaffold can have a differential impact on the ADMET properties. The interplay between the hydroxyl and methylene groups of the acetamide moiety and the core flavonoid structure is crucial in determining the overall pharmacokinetic profile.[3]

Conclusion and Future Perspectives

The derivatization of flavonoids with acetamide groups represents a viable and effective strategy to address their inherent ADMET liabilities. The resulting flavonoid acetamide derivatives consistently demonstrate improved bioavailability and more favorable toxicity profiles compared to their parent compounds. While this often comes at the cost of reduced in vitro antioxidant activity, the enhanced systemic exposure may lead to improved overall in vivo efficacy for other biological activities.

Future research should focus on a more granular analysis of the structure-activity relationships, exploring the effects of selective acetamidation at different positions on the flavonoid core. Furthermore, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are necessary to validate the promising in vitro and in silico findings and to fully elucidate the therapeutic potential of this class of compounds. The integration of robust experimental data with advanced computational modeling will continue to be a cornerstone of these efforts, paving the way for the development of novel flavonoid-based therapeutics with optimized drug-like properties.

References

  • Andhiarto, Y., Suciati, Praditapuspa, E. N., & Sukardiman. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal, 14(6), 736-743. [Link]

  • Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8133. [Link]

  • Lage, de A., Jan, G., & Fardel, O. (2022). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals, 15(10), 1259. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Anas, A. M., Sujatha, K., & Srimath, R. (2025). In-silico Estimation of Flavonoids through Molecular Docking and Assessment of ADMET properties as DPP-IV inhibitor in the treatment of Diabetes Mellitus. Current Trends in Biotechnology and Pharmacy, 19(3). [Link]

  • Isika, D. K., Özkömeç, F. N., Çeşme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. [Link]

  • Andhiarto, Y., Suciati, Praditapuspa, E. N., & Sukardiman. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal, 14(6), 736-743. [Link]

  • Isika, D. K. (2023). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. [Link]

  • Isika, D. K., Özkömeç, F. N., Çeşme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. [Link]

  • Chemical Review and Letters. (2021). Molecular Docking, Drug likeness Studies and ADMET prediction of Flavonoids as Platelet-Activating Factor (PAF) Receptor Binding. [Link]

  • Wang, Z., et al. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Cheminformatics, 17(1), 1-15. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Rosales-Hernández, M. C., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Chemistry, 10, 893220. [Link]

  • D'Andrea, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2038. [Link]

  • Kumar, A., et al. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 235-256). [Link]

  • Wishart, D. S. (2025). Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]

  • Kim, H. P., et al. (2005). Studies of structure activity relationship of flavonoids for the anti-allergic actions. Archives of Pharmacal Research, 28(12), 1333-1346. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 2-(Cyclopropylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel compounds like 2-(Cyclopropylamino)acetamide represent both promise and the unknown. As a Senior Application Scientist, this guide is crafted to instill a deep sense of confidence and safety in your laboratory practices when handling this and other new chemical entities. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a precautionary principle, drawing upon data from its structural analogue, Acetamide, which is classified as a suspected carcinogen (Carcinogenicity, Category 2). This proactive stance is the bedrock of a robust safety culture and ensures the well-being of all laboratory personnel.

The Precautionary Imperative: Understanding the Potential Risks

The foundational principle of this guide is to treat this compound with the same level of caution as a confirmed hazardous substance, specifically a potential carcinogen. This approach is not merely about compliance but about a fundamental respect for the chemical entities we work with and the health of our colleagues. The Occupational Safety and Health Administration (OSHA) mandates stringent protocols for handling carcinogens, and it is from this framework that we derive our operational directives.[1][2]

Key Hazard Considerations:

  • Potential Carcinogenicity: Based on the classification of Acetamide, there is a reasonable expectation that this compound may also possess carcinogenic properties. Carcinogenic effects can have a long latency period, meaning exposure today may not manifest as illness for years to come.[3]

  • Inhalation Hazard: If the compound is a powder, fine particles can become airborne during handling, posing a significant inhalation risk.

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can lead to absorption or local irritation.

  • Ingestion Hazard: Accidental ingestion can occur through contaminated hands or surfaces.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.

Engineering ControlPurpose
Chemical Fume Hood All manipulations of this compound, especially weighing and transferring of powders, must be conducted in a certified chemical fume hood. This is non-negotiable. A fume hood provides adequate protection from inhaling hazardous vapors or particulates.[3]
Glove Box For procedures requiring a highly controlled environment or when handling particularly potent compounds, a glove box provides an even higher level of containment.[4]
Designated Work Area A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.[3][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are critical for safeguarding against direct exposure. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive recommendations for laboratory PPE.[6]

Core PPE Requirements:
  • Gloves:

    • Type: Nitrile gloves are a suitable choice for handling most chemical powders. Always consult a glove compatibility chart if available.

    • Practice: Double-gloving is strongly recommended to provide an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before and during use. Change gloves frequently, and always before leaving the designated work area or touching common surfaces like doorknobs and keyboards.[7]

  • Eye Protection:

    • Type: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

  • Laboratory Coat:

    • Type: A dedicated, long-sleeved laboratory coat with knit cuffs is required. The coat should be buttoned completely to provide maximum coverage.

    • Practice: Lab coats worn while handling this compound should not be worn outside of the laboratory to prevent the spread of contamination.[8]

  • Respiratory Protection:

    • Assessment: The need for respiratory protection should be determined by a formal risk assessment. For weighing fine powders where the potential for aerosolization is high, a NIOSH-approved N95 respirator or higher is recommended.[9]

    • Program: If respirators are required, the institution must have a respiratory protection program that includes medical clearance, fit testing, and training, in accordance with OSHA standards.[9]

Procedural Guidance: From Weighing to Waste

Meticulous adherence to established procedures is paramount. The following step-by-step protocols are designed to minimize exposure at every stage of handling.

Safe Weighing Protocol for Powders

Weighing powders presents a significant risk of aerosolization. The following "tare method" is a proven technique for safely weighing hazardous powders.[3][10]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE.

    • Decontaminate the balance and the surrounding area before and after use.

  • Procedure:

    • Tare a sealed container (e.g., a vial with a screw cap) on the analytical balance located outside the fume hood.[5][10]

    • Take the tared, sealed container into the chemical fume hood.

    • Inside the fume hood, carefully add the desired amount of this compound to the container.[5][10]

    • Securely close the container.

    • Wipe the exterior of the container with a damp wipe to remove any residual powder.

    • Bring the sealed container back to the balance for final weighing.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove material. Never open the container outside of the fume hood.[3][10]

  • Post-Weighing:

    • Clean any spills within the fume hood immediately.

    • Properly dispose of all contaminated materials, including weigh paper and disposable spatulas.

Spill Response Plan

Accidents can happen. A well-rehearsed spill response plan is essential to mitigate the consequences.

For a Minor Spill (contained within the fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with absorbent pads or other suitable material, working from the outside in.[11]

  • Gently cover the spill with the absorbent material to avoid creating dust.[11]

  • Carefully collect the contaminated absorbent material using tongs or a scoop and place it in a labeled, sealed waste container.[11]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a Major Spill (outside of the fume hood or a large quantity):

  • Evacuate the laboratory immediately. [12]

  • Alert others by activating the fire alarm or following your institution's emergency notification procedure.

  • Close the laboratory doors to contain the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[12]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of hazardous waste.[13]

  • Solid Waste: All contaminated solid materials, including gloves, lab coats, absorbent pads, and weigh papers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[14]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Never dispose of this chemical down the drain.[14]

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution and local regulations.[14]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_post Post-Handling Prep Review SDS/Analogue Data (Treat as Suspected Carcinogen) RiskAssessment Conduct Risk Assessment Prep->RiskAssessment EngineeringControls Verify Engineering Controls (Fume Hood, Designated Area) RiskAssessment->EngineeringControls SelectPPE Select Appropriate PPE (Double Gloves, Goggles, Lab Coat) EngineeringControls->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE Weighing Safe Weighing Protocol (Tare Method in Fume Hood) DonPPE->Weighing Manipulation All Manipulations in Fume Hood Weighing->Manipulation Decontaminate Decontaminate Work Area and Equipment Manipulation->Decontaminate DoffPPE Doff PPE and Wash Hands Decontaminate->DoffPPE WasteDisposal Dispose of all Waste as Hazardous DoffPPE->WasteDisposal

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a hallmark of scientific excellence. By treating this compound with the caution it deserves, based on the available data for its structural analogue, you are not only protecting yourself and your colleagues but also upholding the highest standards of laboratory safety. This guide provides a framework for your operations, but it is the consistent and diligent application of these principles that will truly build a deep and lasting culture of safety within your research environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Personal Protective Equipment. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. United States Department of Labor. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). United States Department of Labor. Retrieved from [Link]

  • Emory University, Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2025, January 17). About National Personal Protective Technology Laboratory. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]

  • University of Washington, Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]

  • University of Delaware, Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • Stanford University, Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). PPE CASE Notes. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego, Environmental Health & Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Clean up Chemical Spills in the Lab: 4 Essential Rules. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.